

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
	(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Compound Name:	(aminomethyl)cyclohexanecarboxylic acid, 4-methyl-
	late
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An In-Depth Technical Guide to the Spectroscopic Analysis of **(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate**

Introduction

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a bifunctional organic molecule featuring a primary amine and a methyl ester, anchored to a cyclohexane ring in a specific trans stereochemical arrangement. This configuration imparts a rigid, well-defined three-dimensional structure, making it a valuable building block in medicinal chemistry and materials science. It is structurally related to tranexamic acid, an important antifibrinolytic agent, highlighting its relevance in the development of pharmacologically active compounds.

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such molecules. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data required for unambiguous characterization. This guide offers a senior application scientist's perspective on the acquisition and interpretation of the spectral data for **(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate**, explaining not just the data itself, but the causal logic behind the experimental choices and interpretation strategies.

Chapter 1: Molecular Structure and Predicted Spectroscopic Features

The molecule's structure is the primary determinant of its spectroscopic fingerprint. The trans relationship between the aminomethyl and methyl carboxylate groups at the 1 and 4 positions forces both substituents to preferentially occupy equatorial positions to minimize steric strain, leading to a stable chair conformation.

Caption: Molecular structure of **(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate**.

Predicted Features:

- NMR: The cyclohexane ring protons will appear as complex multiplets in the aliphatic region. The protons of the aminomethyl group ($-\text{CH}_2\text{NH}_2$) and the methyl ester ($-\text{OCH}_3$) will give distinct, identifiable signals. The stereochemistry will influence the chemical shifts of the axial vs. equatorial protons on the ring.
- IR: The spectrum will be characterized by N-H stretching vibrations from the primary amine, a strong C=O stretch from the ester, and C-O stretching bands, in addition to aliphatic C-H stretches.
- MS: The mass spectrum should show a molecular ion peak corresponding to its molecular weight (171.24 g/mol), followed by characteristic fragmentation patterns, such as the loss of the methoxy group or cleavage alpha to the nitrogen atom.[\[1\]](#)

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles of NMR for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment of individual nuclei (chemical shift), the number of nuclei in a given environment (integration), and the connectivity between neighboring nuclei (spin-spin coupling). For this molecule, ^1H and ^{13}C NMR are essential to confirm the carbon skeleton, the presence of functional groups, and the crucial trans stereochemistry.

¹H NMR Spectral Analysis

A standard ¹H NMR spectrum is typically acquired in a deuterated solvent like chloroform-d (CDCl₃). The amine protons (-NH₂) are often broad and may exchange with deuterium if D₂O is added, causing their signal to disappear, which is a useful diagnostic test.

Data Summary for ¹H NMR:

Chemical Shift				
(δ) ppm (Predicted)	Multiplicity	Integration	Assignment	Rationale
~3.67	Singlet	3H	-OCH ₃	Typical chemical shift for methyl ester protons.
~2.53	Doublet	2H	-CH ₂ NH ₂	Protons on the carbon adjacent to the electron-withdrawing amine.
~2.25	Multiplet	1H	H-1 (CH-C=O)	Methine proton alpha to the ester group.
~1.80 - 2.10	Multiplet	4H	H-2, H-6 (equatorial) & H-3, H-5 (equatorial)	Equatorial protons on the cyclohexane ring are typically deshielded relative to axial protons.
~1.40 - 1.60	Multiplet	1H	H-4 (CH-CH ₂ N)	Methine proton alpha to the aminomethyl group.
~1.20	Broad Singlet	2H	-NH ₂	Amine protons often appear as a broad signal due to quadrupole broadening and exchange.

| ~0.90 - 1.10 | Multiplet | 4H | H-2, H-6 (axial) & H-3, H-5 (axial) | Axial protons on the cyclohexane ring. |

Note: Predicted shifts are based on analogous structures like methyl cis-4-aminocyclohexanecarboxylate hydrochloride and standard chemical shift tables.[2]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Given the molecule's symmetry, 7 distinct signals are expected.

Data Summary for ¹³C NMR:

Chemical Shift (δ) ppm (Observed)	Assignment	Rationale
~176.0	C=O	Carbonyl carbon of the ester group.
~51.5	-OCH ₃	Methyl carbon of the ester.
~48.0	-CH ₂ NH ₂	Carbon of the aminomethyl group.
~43.0	C-1	Methine carbon attached to the ester group.
~38.0	C-4	Methine carbon attached to the aminomethyl group.
~29.5	C-2, C-6	Ring carbons adjacent to C-1.

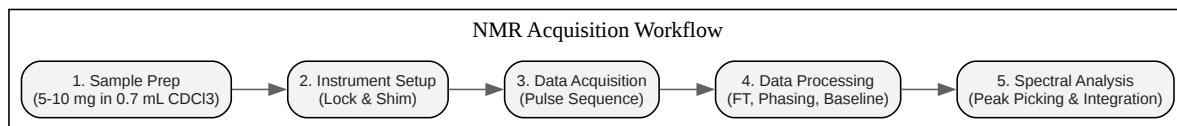
| ~28.5 | C-3, C-5 | Ring carbons adjacent to C-4. |

Note: Observed shifts are based on data available in the SpectraBase database for this compound.[1]

Experimental Protocol for NMR Data Acquisition

A trustworthy protocol ensures reproducibility and high-quality data.

- Sample Preparation: Weigh approximately 5-10 mg of **(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically sufficient.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets. A wider spectral width (~220 ppm) and a larger number of scans (e.g., 1024 or more) are necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Calibrate the chemical shift scale to the residual solvent peak or TMS (0 ppm).



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Caption: Standardized workflow for NMR spectral acquisition.

Chapter 3: Infrared (IR) Spectroscopy

Principles of IR Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are

characteristic of specific chemical bonds and functional groups, making IR an excellent tool for qualitative analysis and structural confirmation.[3]

IR Spectral Analysis

The spectrum of this compound will display a combination of signals confirming the presence of the amine and ester groups.

Data Summary for Key IR Absorptions: | Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Functional Group Assignment | | :--- | :--- | :--- | :--- | | 3300 - 3400 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) | Primary amines typically show two bands in this region.[4] | | 2850 - 2950 | Strong | C-H Stretch | Cyclohexane & Methyl C-H | Characteristic of sp³ hybridized C-H bonds. | | 1735 | Strong, Sharp | C=O Stretch | Ester Carbonyl | The strong, sharp peak in this region is a hallmark of an ester.[5] | | 1450 | Medium | C-H Bend | CH₂ Scissoring | Typical for methylene groups in the cyclohexane ring.[5] | | 1170 - 1250 | Strong | C-O Stretch | Ester (O=C-O) | Asymmetric stretching of the ester C-O-C linkage. | | 1000 - 1100 | Medium | C-O Stretch | Ester (O-CH₃) | Stretching of the O-CH₃ bond.[5] |

Note: Predicted wavenumbers are based on standard IR correlation tables and data for similar compounds like methyl cyclohexanecarboxylate.[6][7]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
- **Data Acquisition:** Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- Cleaning: After the measurement, clean the crystal thoroughly with a solvent-moistened soft tissue (e.g., with isopropanol) to prevent cross-contamination.

Chapter 4: Mass Spectrometry (MS)

Principles of Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In its most common form for small molecules, Electron Ionization (EI), a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a reproducible manner. The molecular ion (M^+) confirms the molecular weight, while the fragmentation pattern provides valuable structural information.[8]

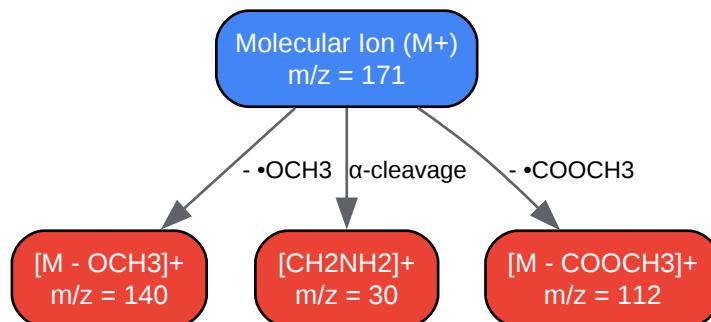
Mass Spectral Analysis

The molecular weight of $C_9H_{17}NO_2$ is 171.24. The mass spectrum should show a molecular ion peak at $m/z = 171$.

Predicted Fragmentation Pathway: The fragmentation is dictated by the stability of the resulting ions and neutral fragments. Key cleavages are expected alpha to the heteroatoms (N and O) and at the ester linkage.

- Loss of Methoxy Radical: Cleavage of the $O-CH_3$ bond is common for methyl esters, leading to a stable acylium ion.
 - $[M - \bullet OCH_3]^+ = 171 - 31 = m/z 140$
- Alpha-Cleavage at Amine: Cleavage of the C-C bond adjacent to the nitrogen is highly favorable due to the formation of a resonance-stabilized iminium ion.
 - $[CH_2=NH_2]^+ = m/z 30$ (Often a base peak for primary amines).
- Cleavage of the Ester Group: Loss of the entire methyl carboxylate group.
 - $[M - \bullet COOCH_3]^+ = 171 - 59 = m/z 112$
- Ring Fragmentation: The cyclohexane ring can undergo complex rearrangements and cleavages, often initiated by one of the primary fragmentation events, leading to a series of

smaller ions.[9][10]



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Caption: Proposed major fragmentation pathways for **(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate** in EI-MS.

Data Summary for Key Mass Fragments:

m/z Value	Proposed Fragment Identity	Rationale
171	$[\text{C}_9\text{H}_{17}\text{NO}_2]^+$	Molecular Ion (M ⁺)
140	$[\text{M} - \bullet\text{OCH}_3]^+$	Loss of a methoxy radical from the ester.
112	$[\text{M} - \bullet\text{COOCH}_3]^+$	Loss of the methyl carboxylate radical.
55	$[\text{C}_4\text{H}_7]^+$	Common fragment from cyclohexane ring cleavage.

| 30 | $[\text{CH}_2\text{NH}_2]^+$ | Stable iminium ion from alpha-cleavage. |

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like this one.

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
- GC Separation: Inject a small volume (e.g., 1 μ L) into the GC. The compound will travel through a capillary column (e.g., a DB-5) and separate from any impurities based on its boiling point and interactions with the column's stationary phase.
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized (typically by EI at 70 eV).
- Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.
- Detection: The detector counts the ions at each m/z value, generating the mass spectrum.

Conclusion

The collective analysis of NMR, IR, and MS data provides a definitive and robust characterization of **(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate**. ^1H and ^{13}C NMR confirm the carbon-hydrogen framework and the crucial trans-1,4-disubstituted stereochemistry. IR spectroscopy provides rapid confirmation of the key amine and ester functional groups through their characteristic vibrational absorptions. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable and logical fragmentation patterns. The application of these orthogonal analytical techniques, guided by standardized and well-understood protocols, ensures the structural integrity and identity of this important chemical building block for research and development professionals.

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- To cite this document: BenchChem. [(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate spectral data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2827847#1r-4r-methyl-4-aminomethyl-cyclohexanecarboxylate-spectral-data-nmr-ir-ms]

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